Coumarine und Derivate

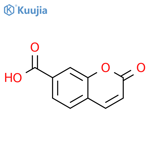

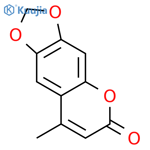

Coumarins and their derivatives are a diverse group of organic compounds with a characteristic benzopyran ring structure. These naturally occurring compounds, predominantly found in plants such as tonka beans, have a sweet vanilla-like aroma and exhibit a wide range of biological activities. They are widely used in the fragrance industry due to their distinctive scent and serve as key ingredients in perfumes and soaps.

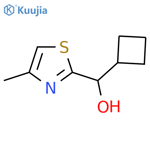

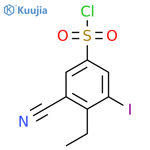

Chemically, coumarins display both electrophilic aromatic substitution and nucleophilic addition reactions, making them versatile building blocks for synthetic chemistry. Derivatives of coumarins can be further modified by introducing various functional groups such as halogens, nitriles, or alcohols, allowing for the creation of new compounds with specific properties tailored to different applications.

In pharmaceuticals, certain coumarin derivatives have been developed as anticoagulants, notably dicumarol and warfarin. These compounds inhibit vitamin K epoxide reductase, leading to reduced synthesis of vitamin K-dependent clotting factors in the liver. Coumarins also show potential in cancer research, with some derivatives demonstrating anti-tumor activity due to their ability to induce cell cycle arrest or apoptosis.

The use of coumarins and their derivatives extends beyond fragrances and pharmaceuticals; they are also utilized in food additives for flavoring purposes, as well as in the synthesis of dyes and pigments. Their unique properties make them indispensable tools in both organic chemistry research and industrial applications.

- Hydroxycoumarin

- Furanocoumarine

- Coumarin-Glykoside

- Coumarine und Derivate

- Winkelartige Pyranocumarine

- 7-Hydroxycoumarine

- Psoralene

- Difurankumarincyclopentenon

- 8-Hydroxypsoralen

- Winkelartige Furanocumarine

- 5-Methoxy-Psoralin

- 4-Hydroxycoumarine

- Pyrancoumarine

- 5-Hydroxypsoralen

- 8-Methoxypsoralin

- Lineare Pyranocumarine

- 7,8-Dihydroxycoumarine

- 6,7-Dihydroxycoumarin

- Difurol-Coumarinlacton

- p-Dioxolo[2,3-g]Coumarine

- p-Dioxolo[2,3-h]coumarins

- Difurocoumarins

- Coumarino-alpha-pyrones

- lineare Furanocoumarine

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

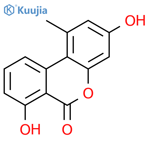

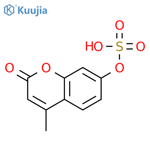

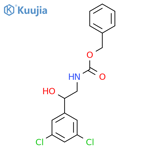

6H-Dibenzo[b,d]pyran-6-one,3,7-dihydroxy-1-methyl- | 32595-80-5 | C14H10O4 |

|

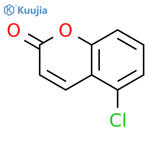

2H-1-Benzopyran-2-one,5-chloro- | 38169-98-1 | C9H5ClO2 |

|

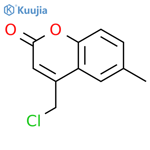

4-(chloromethyl)-6-methyl-2H-chromen-2-one | 41295-65-2 | C11H9ClO2 |

|

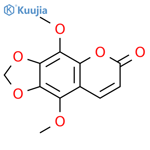

6H-1,3-Dioxolo[4,5-g][1]benzopyran-6-one,4,9-dimethoxy- | 28903-30-2 | C12H10O6 |

|

2H-1-Benzopyran-2-one,4-methyl-7-(sulfooxy)- | 25892-63-1 | C10H8O6S |

|

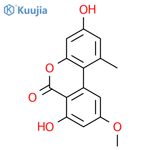

Alternariol 9-Monomethyl Ether | 23452-05-3 | C15H12O5 |

|

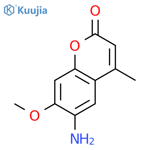

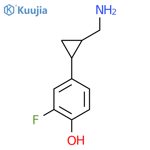

6-Amino-7-methoxy-4-methyl-2H-chromen-2-one | 29001-27-2 | C11H11NO3 |

|

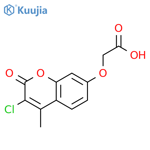

Acetic acid,2-[(3-chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]- | 176446-74-5 | C12H9ClO5 |

|

2H-1-Benzopyran-7-carboxylicacid, 2-oxo- | 17397-70-5 | C10H6O4 |

|

4-Methyl-6,7-methylenedioxycoumarin | 15071-04-2 | C11H8O4 |

Verwandte Literatur

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

Empfohlene Lieferanten

-

pengshengyueFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

-

-

-

-

2-Methoxycyclohexanol Cas No: 2979-24-0

2-Methoxycyclohexanol Cas No: 2979-24-0